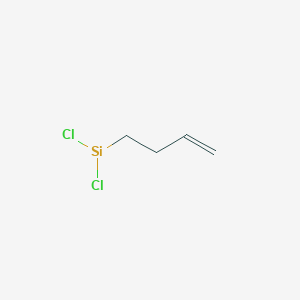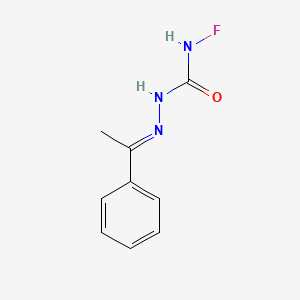
1-(5-Ethyl-2-iodophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propanone moiety
Métodos De Preparación
The synthesis of 1-(5-Ethyl-2-iodophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 5-ethyl-2-phenylpropan-1-one, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination or the use of catalytic systems to enhance the reaction rate and yield. These methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
1-(5-Ethyl-2-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-ethyl-2-azidophenyl)propan-1-one, while reduction with sodium borohydride would produce 1-(5-ethyl-2-iodophenyl)propan-1-ol .
Aplicaciones Científicas De Investigación
1-(5-Ethyl-2-iodophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a radiolabeled tracer in biological studies due to the presence of the iodine atom, which can be isotopically labeled with iodine-125 or iodine-131.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethyl-2-iodophenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate the formation of covalent bonds with these targets, leading to changes in their activity or function. The propanone moiety may also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s effects .
Comparación Con Compuestos Similares
1-(5-Ethyl-2-iodophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Ethyl-2-bromophenyl)propan-1-one: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties. Bromine is less reactive than iodine, leading to different reaction conditions and products.
1-(5-Ethyl-2-chlorophenyl)propan-1-one: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart. Chlorine-substituted compounds are often used in different synthetic applications due to their stability.
1-(5-Ethyl-2-fluorophenyl)propan-1-one: Fluorine is the least reactive halogen, and its presence significantly alters the compound’s properties.
Propiedades
Fórmula molecular |
C11H13IO |
|---|---|
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
1-(5-ethyl-2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-10(12)9(7-8)11(13)4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
ZZXLTJZIGIFWGU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)I)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




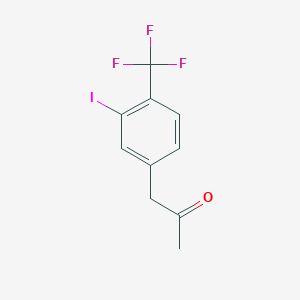
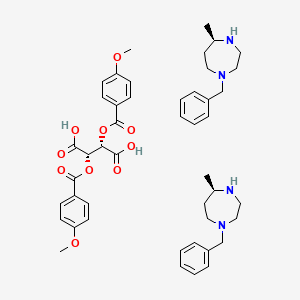

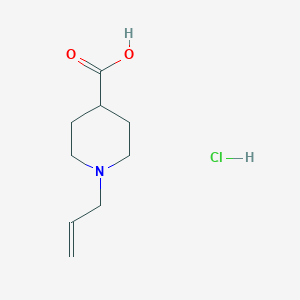
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
